molecular formula C37H50O4Si2 B15354151 propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate

propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate

Cat. No.: B15354151
M. Wt: 615.0 g/mol
InChI Key: GJXVVOTUSRKIPM-XVBMEUPUSA-N
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Description

Propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate is a useful research compound. Its molecular formula is C37H50O4Si2 and its molecular weight is 615.0 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate typically involves multi-step procedures. Each step must be carefully controlled to ensure the correct stereochemistry and functional group protection. Reaction conditions often include the use of specific solvents, temperatures, and catalysts.

  • Industrial Production Methods: : Industrial production methods may involve the use of automated systems and large-scale reactors to optimize yield and efficiency. Techniques such as chromatography and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The hydroxyl group in the compound can undergo oxidation reactions to form carbonyl compounds.

    • Reduction: : Reduction reactions can convert carbonyl groups back to alcohols or alter alkene functionalities.

    • Substitution: : The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups.

  • Common Reagents and Conditions

    • Oxidation: Chromium trioxide, PCC.

    • Reduction: Sodium borohydride, lithium aluminum hydride.

    • Substitution: Organolithium reagents, Grignard reagents.

  • Major Products Formed

    • Depending on the reaction, the major products can include aldehydes, ketones, or new silyl-protected molecules.

Scientific Research Applications: The compound has numerous applications across different research fields:

  • Chemistry

    • Used as a building block in organic synthesis.

    • Studied for its reactivity and stability under various conditions.

  • Biology

    • Investigated for potential interactions with biological macromolecules.

    • Used in studying enzyme catalysis and protein-ligand interactions.

  • Medicine

    • Explored for drug design and development.

    • May act as a precursor to bioactive compounds.

  • Industry

    • Utilized in the manufacture of specialty chemicals and materials.

    • Applications in developing advanced polymers and coatings.

Mechanism of Action: The mechanism by which propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter biochemical pathways, leading to various physiological or chemical outcomes.

Comparison with Similar Compounds

  • Comparison

    • Compared to similar compounds, this one is unique due to its combination of silyl protection and multiple reactive sites.

    • Offers greater stability under harsh conditions and versatility in synthesis.

  • Similar Compounds

    • Other silyl-protected hydroxyl compounds.

    • Analogous molecules with similar alkene or alkyne functionalities.

Conclusion: Propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate stands out due to its complex structure and wide-ranging applications. From synthetic chemistry to potential medical uses, it represents a versatile and valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C37H50O4Si2

Molecular Weight

615.0 g/mol

IUPAC Name

propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate

InChI

InChI=1S/C37H50O4Si2/c1-31(2)40-36(39)29-19-22-32(38)21-13-9-10-14-23-33(24-20-30-42(6,7)8)41-43(37(3,4)5,34-25-15-11-16-26-34)35-27-17-12-18-28-35/h9-12,14-18,23,25-28,31-33,38H,19,22,24,29H2,1-8H3/b10-9+,23-14+

InChI Key

GJXVVOTUSRKIPM-XVBMEUPUSA-N

Isomeric SMILES

CC(C)OC(=O)CCCC(C#C/C=C/C=C/C(CC#C[Si](C)(C)C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O

Canonical SMILES

CC(C)OC(=O)CCCC(C#CC=CC=CC(CC#C[Si](C)(C)C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O

Origin of Product

United States

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